3-(4-Ethoxyphenyl)-2-oxopropanoic acid
Description
3-(4-Ethoxyphenyl)-2-oxopropanoic acid is an α-keto carboxylic acid derivative characterized by an ethoxy-substituted phenyl ring at the C3 position of the propanoic acid backbone. This compound belongs to the broader class of arylpyruvic acids, which are pivotal intermediates in metabolic pathways and pharmaceutical synthesis.
Properties
CAS No. |
175897-64-0 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
WQZWNXOSZXKBNN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural analogs and their molecular attributes:
Structural Insights :
- Ethoxyphenyl vs.
- Indolyl vs. Phenyl: The indole ring in 3-(3-Indolyl)-2-oxopropanoic acid enables π-π stacking interactions and hydrogen bonding, which are critical for binding to enzymes in tryptophan metabolism .
This compound
3-(4-Hydroxyphenyl)-2-oxopropanoic Acid
- Role in Tyrosine Metabolism : A key intermediate in the degradation of tyrosine, linked to alkaptonuria and neurodegenerative disorders .
- Antioxidant Properties: The phenolic hydroxyl group contributes to radical scavenging activity .
3-(3-Indolyl)-2-oxopropanoic Acid
- Gut Microbiota Modulation : Upregulated in fermented feed studies, enhancing tryptophan metabolism and reducing intestinal inflammation via kynurenine pathway regulation .
- Anti-Inflammatory Effects : Linked to reduced IL-6 and TNF-α levels in murine models .
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic Acid
Pharmacological and Industrial Relevance
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